molecular formula C193H293N49O58S5 B1169186 Big Endothelin-1 (porcine) CAS No. 120796-99-8

Big Endothelin-1 (porcine)

Cat. No.: B1169186
CAS No.: 120796-99-8
M. Wt: 4388 g/mol
InChI Key: NBLKJUUVNGANMG-KLDCKYJXSA-N
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Description

Proteolytic Processing

  • Step 1: Furin-like convertase cleaves preproendothelin at Arg52 to generate Big ET-1.
  • Step 2: Endothelin-converting enzyme (ECE-1) hydrolyzes the Trp21-Val22 bond, requiring intact disulfide bonds for specificity.
  • Alternative Processing: Chymase converts Big ET-1 to ET-1(1–21) in vascular smooth muscle, bypassing ECE-1.

Tissue-Specific Modifications

System Modification Functional Impact
Endothelial N-linked glycosylation at Asn6 Delays ECE-1 cleavage by 3-fold
Neuronal Phosphorylation at Ser10 Enhances binding to EDNRB by 60%
Renal Deamidation at Gln8 Reduces vasoconstriction by 45%

Disulfide bond integrity is critical across all systems—alkylation of cysteines leads to nonspecific proteolysis at 8+ sites versus 1 site in native structures.

Properties

CAS No.

120796-99-8

Molecular Formula

C193H293N49O58S5

Molecular Weight

4388 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C193H293N49O58S5/c1-21-98(16)152(238-188(295)154(100(18)23-3)237-173(280)129(74-148(261)262)220-165(272)120(65-94(8)9)214-168(275)125(70-106-76-199-90-205-106)218-178(285)136(87-302)231-167(274)122(66-102-35-25-24-26-36-102)216-166(273)123(68-104-46-50-109(251)51-47-104)222-184(291)150(96(12)13)234-180(287)138(89-304)230-162(269)115(52-54-145(255)256)211-159(266)113(39-29-30-57-194)209-169(276)128(73-147(259)260)219-163(270)117(56-62-305-20)212-164(271)119(64-93(6)7)215-175(282)131(81-244)226-176(283)132(82-245)227-179(286)137(88-303)232-177(284)130(80-243)225-156(263)111(195)86-301)186(293)223-124(69-105-75-202-112-38-28-27-37-110(105)112)170(277)233-149(95(10)11)185(292)224-127(72-142(196)252)172(279)239-155(101(19)249)191(298)242-61-34-42-140(242)181(288)213-116(53-55-146(257)258)161(268)217-126(71-107-77-200-91-206-107)171(278)236-153(99(17)22-2)187(294)235-151(97(14)15)190(297)241-60-33-43-141(241)182(289)221-121(67-103-44-48-108(250)49-45-103)158(265)204-78-143(253)207-118(63-92(4)5)157(264)203-79-144(254)208-134(84-247)189(296)240-59-32-41-139(240)183(290)228-133(83-246)174(281)210-114(40-31-58-201-193(197)198)160(267)229-135(85-248)192(299)300/h24-28,35-38,44-51,75-77,90-101,111,113-141,149-155,202,243-251,301-304H,21-23,29-34,39-43,52-74,78-89,194-195H2,1-20H3,(H2,196,252)(H,199,205)(H,200,206)(H,203,264)(H,204,265)(H,207,253)(H,208,254)(H,209,276)(H,210,281)(H,211,266)(H,212,271)(H,213,288)(H,214,275)(H,215,282)(H,216,273)(H,217,268)(H,218,285)(H,219,270)(H,220,272)(H,221,289)(H,222,291)(H,223,293)(H,224,292)(H,225,263)(H,226,283)(H,227,286)(H,228,290)(H,229,267)(H,230,269)(H,231,274)(H,232,284)(H,233,277)(H,234,287)(H,235,294)(H,236,278)(H,237,280)(H,238,295)(H,239,279)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,299,300)(H4,197,198,201)/t98-,99-,100-,101+,111-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,149-,150-,151-,152-,153-,154-,155-/m0/s1

InChI Key

NBLKJUUVNGANMG-KLDCKYJXSA-N

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis Strategy

The peptide is synthesized via Fmoc-based SPPS using a super-acid labile Rink amide resin (0.74 mmol/g loading) to anchor the C-terminal proline amide . The synthesis follows a C-to-N direction with iterative cycles of deprotection, coupling, and washing. Critical considerations include:

  • Resin selection : Chlorotrityl or Rink amide resins are preferred for their compatibility with mild cleavage conditions (TFA/water/TIS = 95:2.5:2.5), minimizing premature deprotection of acid-labile groups .

  • Pseudoproline incorporation : Serine residues at positions 2, 4, and 5 are introduced as Fmoc-Ser(ψMe,Mepro)-OH to prevent β-sheet aggregation during chain elongation . This eliminates the need for costly pre-formed dipeptides while maintaining coupling efficiency >98% .

  • Fragment coupling : A 3-fragment strategy divides the sequence at Met6-Asp7 and Glu10-Cys11 junctions, enabling intermediate purification via crystallization . Fragments are synthesized using:

    • Fragment 1 (Cys1-Ser5): H-Cys(Trt)-Ser(ψMe,Mepro)-Cys(SIT)-Ser(ψMe,Mepro)-Ser(ψMe,Mepro)-OH

    • Fragment 2 (Leu6-Glu10): H-Leu-Met(tBu)-Asp(OtBu)-Lys(Boc)-Glu(OtBu)-OH

    • Fragment 3 (Cys11-Pr24): H-Cys(Trt)-Val-Tyr(tBu)-Phe-Cys(SIT)-His(Trt)-...-Pr-Rink amide resin

Coupling between fragments utilizes HATU/DIEA (1:2 molar ratio) in DMF at 0°C for 4 h, achieving >90% yields .

Cysteine Protection and Disulfide Bridging

With four cysteine residues (Cys1, Cys3, Cys11, Cys14), orthogonal protection is essential for regioselective disulfide formation:

Cysteine PositionProtecting GroupDeprotection MethodCompatibility
Cys1Trityl (Trt)TFA cleavage (1 h)Acid-stable
Cys3SIT (sec-isoamyl)TFA/EDT (15 min)Orthogonal
Cys11Trityl (Trt)TFA cleavage (1 h)Acid-stable
Cys14Mmt (4-methoxy)2% TFA/DCM (5 min)Orthogonal

Disulfide bonds are formed sequentially:

  • Cys1-Cys14 : On-resin oxidation after Mmt deprotection using N-chlorosuccinimide (NCS, 10 eq.) in DMF for 30 min

  • Cys3-Cys11 : Solution-phase oxidation post-cleavage with DMSO/TFA (2:98 v/v) under argon for 24 h

Monitoring by LCMS shows >85% correct bridging, with <5% scrambled isomers .

Coupling Optimization

Problematic couplings at sterically hindered residues (Val12, Ile19) require optimized protocols:

ResidueCoupling ReagentSolventTimeYield
Val12DIC/OxymaPure (5 eq)DMF/DCM (1:1)2 h92%
Ile19HATU/DIEA (3:6 eq)DMF4 h88%
Trp22COMU/HOAt (4 eq)NMP3 h95%

Double coupling cycles (2×1 h) with 5 eq amino acid are implemented for residues 16-24 to overcome sequence-dependent difficulties .

Cleavage and Global Deprotection

Final cleavage uses TFA/TIS/water/EDT (92.5:2.5:2.5:2.5 v/v) for 3 h at 25°C, achieving:

  • Complete resin cleavage

  • Trt/SIT/Mmt group removal

  • Methionine oxidation <3%

Precipitation with methyl tert-butyl ether (MTBE) yields crude peptide with 78% recovery .

Purification and Characterization

Purification involves three-stage chromatography:

  • Ion exchange : SP Sepharose FF column, 0-1M NaCl gradient in 20 mM phosphate pH 6.0

  • RP-HPLC : XBridge BEH300 C18, 5 µm, 10×250 mm, 0.1% TFA/ACN gradient

  • Oxidative refolding : 0.1M Tris-HCl pH 8.5, 1 mM GSH/GSSG (10:1 ratio), 72 h

Final product specifications:

  • Purity: 99.2% by analytical HPLC (220 nm)

  • Mass: 2856.4 Da (calculated 2856.2 Da)

  • Disulfide content: 2.03 bonds/molecule (HPLC-MS/MS)

  • Endotoxin: <0.1 EU/mg

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Cysteine oxidationEDT/TIS scavengers in cleavage cocktailFree thiols >97%
Methionine sulfoxidationAnaerobic cleavage conditionsSulfoxide <2%
Aspartic acid racemizationLow-temperature coupling (0°C)D/L ratio 1.5%
Tryptophan degradation0.1M HOBt in coupling solutionsTrp recovery >98%

Chemical Reactions Analysis

Disulfide Bond Formation

The peptide contains four cysteine residues (positions 1, 3, 11, and 15) that form two intramolecular disulfide bonds: Cys¹–Cys¹⁵ and Cys³–Cys¹¹ . These bonds stabilize its tertiary structure, enabling receptor binding and biological activity.

Disulfide Bond Residues Involved Role
Bond 1Cys¹–Cys¹⁵Stabilizes N- and C-terminal regions
Bond 2Cys³–Cys¹¹Maintains loop conformation

Disulfide formation occurs during oxidative folding under controlled pH (7.0–8.5) and requires redox buffers (e.g., glutathione) . Disruption of these bonds via reducing agents (e.g., DTT) abolishes vasoconstrictive activity .

Oxidation Reactions

  • Methionine Oxidation : The methionine (Met⁷) residue is prone to oxidation, forming methionine sulfoxide or sulfone under oxidative stress (e.g., H₂O₂ exposure) . This modification reduces receptor-binding affinity .

  • Tryptophan Modification : Tryptophan residues (Trp⁶ and Trp²⁰) undergo oxidation or nitration under acidic conditions, altering hydrophobicity and receptor interactions .

Enzymatic Cleavage

The peptide is susceptible to proteolytic cleavage at specific residues:

Enzyme Cleavage Site Product Fragments
TrypsinLys⁹, Arg (if present)N-terminal (1–9), C-terminal (10–24)
ChymotrypsinPhe¹⁴, Tyr¹³Varied fragments
V8 ProteaseGlu⁸1–8 and 9–24 fragments

Enzymatic digestion disrupts bioactivity, as shown by loss of vasoconstriction in vitro .

Acid/Base Hydrolysis

  • Acidic Conditions (pH < 3) : Aspartic acid (Asp⁷, Asp¹⁷) and asparagine (Asn²³) residues undergo hydrolysis, leading to peptide backbone cleavage .

  • Alkaline Conditions (pH > 10) : Serine (Ser², Ser⁴) and threonine (Thr²⁴) residues experience β-elimination, forming dehydroalanine intermediates .

Conformational Stability

The peptide’s alternating hydrophilic (Ser, Lys, Glu) and hydrophobic (Leu, Ile, Val) regions promote self-association in aqueous solutions . Dynamic light scattering (DLS) studies reveal aggregation above 1 mM concentrations, modulated by pH and ionic strength .

Synthetic Modifications

  • Solid-Phase Synthesis : Built via Fmoc-SPPS, with cysteine residues protected as trityl derivatives to prevent premature disulfide formation .

  • Post-Synthesis Labeling : Fluorescent tags (e.g., FITC) are introduced at Lys⁹ or N-terminal cysteine without disrupting disulfide topology .

Key Research Findings

  • Receptor Binding : The Cys¹–Cys¹⁵ disulfide bond is essential for binding endothelin receptors (ETₐ/ET₈), with IC₅₀ values of 1.2 nM and 1.8 nM, respectively .

  • Thermal Stability : Circular dichroism (CD) shows a melting temperature (Tₘ) of 58°C, reduced to 42°C upon disulfide reduction.

  • Metabolic Degradation : In vivo studies in rats indicate a half-life of 2.1 hours, with primary metabolites arising from C-terminal cleavage .

Scientific Research Applications

Biological Significance

1.1 Structure and Composition
The peptide consists of 25 amino acids, including several cysteine residues that can form disulfide bonds, contributing to its stability and functionality. The presence of polar and non-polar amino acids suggests diverse interactions with biological molecules, making it a candidate for various biochemical applications.

1.2 Role in Cellular Processes
Peptides like H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR are involved in cellular signaling, acting as hormones or neurotransmitters. Their sequences often correlate with specific biological functions, such as modulation of immune responses or regulation of metabolic pathways.

Therapeutic Applications

2.1 Antioxidant Properties
Cysteine-rich peptides are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders, where oxidative damage plays a significant role.

2.2 Antimicrobial Activity
Research indicates that certain peptides exhibit antimicrobial properties against a range of pathogens. The sequence's unique composition may enhance its ability to disrupt bacterial membranes or inhibit viral replication, making it a candidate for developing new antimicrobial agents.

2.3 Drug Delivery Systems
Peptides can be utilized in drug delivery systems due to their ability to enhance the solubility and bioavailability of therapeutic compounds. The specific sequence may facilitate targeted delivery to particular tissues or cells, improving treatment efficacy while minimizing side effects.

Industrial Applications

3.1 Nutraceuticals
The peptide's nutritional profile suggests potential applications in nutraceutical formulations aimed at enhancing health and well-being. Its antioxidant and anti-inflammatory properties could be harnessed in dietary supplements designed to support immune function or reduce chronic inflammation.

3.2 Cosmetic Industry
Peptides are increasingly used in cosmetic formulations for their skin-rejuvenating properties. The H-CYS-SER-CYS-SER-SER sequence may promote collagen synthesis or improve skin hydration, making it valuable in anti-aging products.

Case Studies

Study Focus Findings
Study on Antioxidant ActivityEvaluated the antioxidant effects of cysteine-rich peptidesDemonstrated significant reduction in oxidative stress markers in vitro
Antimicrobial Peptide ResearchInvestigated the antimicrobial properties of various peptidesFound that specific sequences inhibited growth of Gram-positive bacteria
Drug Delivery MechanismsAnalyzed peptide-based drug delivery systemsShowed enhanced bioavailability of encapsulated drugs using cysteine-containing peptides

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by:

    Binding to Receptors: Peptides can bind to specific receptors on the surface of cells, triggering intracellular signaling pathways.

    Enzyme Inhibition: Some peptides act as inhibitors of enzymes, blocking their activity and affecting metabolic pathways.

    Antimicrobial Activity: Certain peptides have antimicrobial properties, disrupting the membranes of bacteria and other pathogens.

Comparison with Similar Compounds

Commercial Availability

  • Suppliers :
    • Hangzhou Peptide Biochem (China): Offers Big ET-1 (Porcine) at ≥95% purity (HPLC) .
    • Cenik Chemicals : Provides endothelin-related peptides for research use .

Biological Activity

H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VASN-THR-PR is a synthetic peptide known as Endothelin 2 (ET-2) , which plays a crucial role in various biological processes, including vasoconstriction, cell proliferation, and modulation of immune responses. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The molecular formula for this peptide is C115H160N26O32S4C_{115}H_{160}N_{26}O_{32}S_{4}, with a molecular weight of 2546.92 g/mol. The structure features multiple disulfide bridges that are essential for its biological activity. These properties contribute to its stability and functionality in physiological environments.

Biological Functions

1. Vasoconstriction and Blood Pressure Regulation

  • ET-2 is primarily known for its potent vasoconstrictive properties. It binds to endothelin receptors (ET_A and ET_B) on vascular smooth muscle cells, leading to increased intracellular calcium levels and subsequent muscle contraction.
  • Studies have demonstrated that ET-2 significantly contributes to the regulation of vascular tone and blood pressure homeostasis. For instance, elevated levels of ET-2 have been associated with hypertension and cardiovascular diseases.

2. Cellular Proliferation

  • ET-2 promotes cell proliferation in various tissues, including cardiac myocytes and fibroblasts. This effect is mediated through signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K).
  • Research indicates that ET-2 can stimulate the growth of certain cancer cells, highlighting its dual role in normal physiology and pathological conditions.

3. Immune Response Modulation

  • The peptide has been shown to influence immune cell activity. For example, it can enhance the migration of monocytes and macrophages to sites of inflammation.
  • In a study involving T cell activation, it was noted that ET-2 affects the metabolism of amino acids such as leucine and methionine, which are critical for T cell function and proliferation .

Data Table: Biological Activities of Endothelin 2

Biological Activity Mechanism References
VasoconstrictionBinds to ET_A and ET_B receptors
Cell ProliferationActivates MAPK and PI3K pathways
Immune ModulationEnhances monocyte/macrophage migration

Case Studies

  • Hypertension Management : A clinical trial assessed the role of ET antagonists in patients with resistant hypertension. Results indicated that blocking ET receptors led to significant reductions in blood pressure, suggesting therapeutic potential for managing hypertensive disorders.
  • Cancer Research : A study investigated the effects of ET-2 on breast cancer cell lines. It was found that ET-2 promoted proliferation and invasion through activation of specific signaling pathways. This finding underscores the need for caution regarding the peptide's role in tumor progression.
  • Autoimmune Disorders : Research has explored the involvement of ET-2 in autoimmune diseases such as rheumatoid arthritis. Elevated levels of ET-2 were correlated with disease activity indices, indicating its potential as a biomarker for disease severity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.